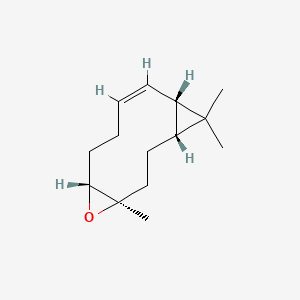
Madolin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Madolin C is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Madolin C can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of precursor compounds under controlled conditions. For instance, a palladium-catalyzed reaction can be employed to form the core structure of this compound . The reaction conditions typically include a specific temperature range, pressure, and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. Techniques such as liquid chromatography-tandem mass spectrometry are used to monitor the purity of the compound during production .
Análisis De Reacciones Químicas
Types of Reactions: Madolin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, in oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate may be used. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Madolin C has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects and its role in various biochemical pathways. Industrially, it is used in the production of materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of Madolin C involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain biochemical reactions, facilitating the conversion of substrates into products. The molecular targets of this compound include enzymes and receptors that play crucial roles in various physiological processes .
Comparación Con Compuestos Similares
Madolin C can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For instance, compounds like indole derivatives share some structural similarities with this compound but differ in their reactivity and applications . The unique properties of this compound, such as its stability and specific reactivity, make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
205239-56-1 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(1R,4R,6R,9Z,11S)-4,12,12-trimethyl-5-oxatricyclo[9.1.0.04,6]dodec-9-ene |
InChI |
InChI=1S/C14H22O/c1-13(2)10-6-4-5-7-12-14(3,15-12)9-8-11(10)13/h4,6,10-12H,5,7-9H2,1-3H3/b6-4-/t10-,11+,12+,14+/m0/s1 |
Clave InChI |
SGNHFLIRMDBALK-IVUXSWSDSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@H](C3(C)C)/C=C\CC[C@H]1O2 |
SMILES canónico |
CC1(C2C1C=CCCC3C(O3)(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


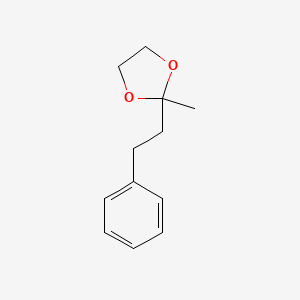
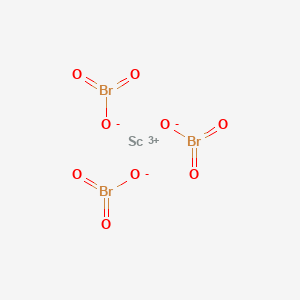
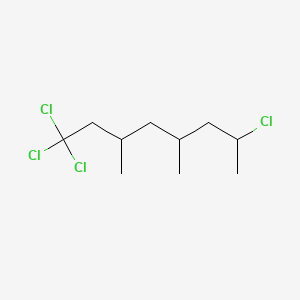
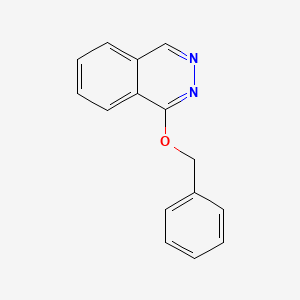
![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)

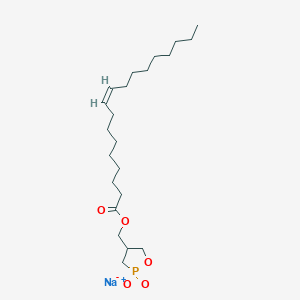
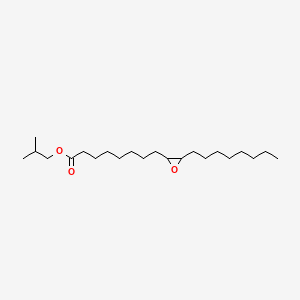

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)

![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
